Home > Products > Screening Compounds P24333 > Benzo(a)pyrene-9,10-epoxide
Benzo(a)pyrene-9,10-epoxide - 36504-66-2

Benzo(a)pyrene-9,10-epoxide

Catalog Number: EVT-15611317
CAS Number: 36504-66-2
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzo(a)pyrene-9,10-epoxide is a significant organic compound, particularly known for its role as a carcinogen. It is a metabolite of benzo(a)pyrene, which is a polycyclic aromatic hydrocarbon commonly found in tobacco smoke and charred foods. The compound is classified as a member of the pyrenes, characterized by its flat aromatic structure formed from multiple fused benzene rings. Benzo(a)pyrene-9,10-epoxide is recognized for its ability to form DNA adducts, leading to mutations and potential cancer development .

Source and Classification

Benzo(a)pyrene itself was first isolated from coal tar in 1933 and has since been identified as one of the most prevalent environmental carcinogens . The classification of benzo(a)pyrene-9,10-epoxide falls under polycyclic aromatic hydrocarbons and specifically as a diol epoxide, which is formed through the metabolic activation of benzo(a)pyrene via enzymatic oxidation processes in mammals .

Synthesis Analysis

The synthesis of benzo(a)pyrene-9,10-epoxide typically involves the metabolic conversion of benzo(a)pyrene through cytochrome P450 enzymes. This process results in the formation of various diol epoxides, including the 9,10-epoxide variant. The synthesis can be summarized in the following steps:

  1. Oxidation: Benzo(a)pyrene undergoes hydroxylation at the 7 and 8 positions to form benzo(a)pyrene-7,8-diol.
  2. Epoxidation: The diol can then be converted into the epoxide through further oxidation at the 9 and 10 positions.

This pathway generates two enantiomers: syn and anti forms of the diol epoxide, with distinct biological activities .

Molecular Structure Analysis

Benzo(a)pyrene-9,10-epoxide has a complex molecular structure characterized by its fused ring system. The molecular formula is C20H14O3C_{20}H_{14}O_{3}, with a molecular weight of approximately 302.34 g/mol . The structural representation indicates multiple chiral centers due to the presence of hydroxyl groups and an epoxide functional group:

  • Chemical Formula: C20H14O3C_{20}H_{14}O_{3}
  • Average Molecular Weight: 302.3234 g/mol
  • SMILES Notation: OC1C2OC2C2=C(C=C3C=CC4=C5C(C=CC2=C35)=CC=C4)C1O
  • InChI Key: DQEPMTIXHXSFOR-UHFFFAOYSA-N .
Chemical Reactions Analysis

Benzo(a)pyrene-9,10-epoxide participates in several critical chemical reactions:

  1. Covalent Binding to DNA: The compound can bind to guanine residues in DNA, forming adducts that distort the double helix structure. This binding occurs primarily through electrophilic attack on the N2 atom of guanine.
  2. Hydrolysis: In aqueous environments, benzo(a)pyrene-9,10-epoxide can undergo hydrolysis to form tetraols.
  3. Intercalation: The compound may also intercalate between DNA base pairs due to π-stacking interactions, affecting replication fidelity and leading to mutations .

The reaction kinetics vary based on environmental conditions such as pH and temperature.

Mechanism of Action

The mechanism of action for benzo(a)pyrene-9,10-epoxide involves several steps:

  1. Formation of Reactive Species: Upon metabolic activation, benzo(a)pyrene is converted into reactive diol epoxides.
  2. DNA Adduct Formation: These reactive species covalently bond with DNA bases, primarily guanine, leading to mutagenic lesions.
  3. Mutagenesis: The resulting DNA adducts can cause replication errors during cell division, ultimately leading to mutations that may contribute to carcinogenesis .

This process underscores the compound's role as a significant environmental carcinogen.

Physical and Chemical Properties Analysis

Benzo(a)pyrene-9,10-epoxide exhibits several notable physical and chemical properties:

  • Density: Approximately 1.651 g/cm³
  • Boiling Point: 608.9 °C at 760 mmHg
  • Flash Point: 322 °C
  • LogP (Partition Coefficient): 4.822
  • Solubility: Practically insoluble in water but soluble in organic solvents .

These properties influence its behavior in biological systems and environmental contexts.

Applications

Benzo(a)pyrene-9,10-epoxide serves various scientific purposes:

  1. Research Tool: It is used extensively in studies investigating DNA damage and repair mechanisms due to its ability to form stable adducts with nucleic acids.
  2. Carcinogenic Studies: As a model compound for understanding polycyclic aromatic hydrocarbon-induced carcinogenesis, it aids in elucidating mechanisms underlying cancer development.
  3. Environmental Monitoring: It acts as a biomarker for exposure to benzo(a)pyrene and related compounds in environmental samples .
Molecular Mechanisms of BPDE-Induced Cellular Interactions

DNA Adduct Formation and Genotoxic Consequences

Benzo(a)pyrene-9,10-epoxide (BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene (B[a]P), exerts its genotoxic effects primarily through covalent binding to DNA. This interaction initiates a cascade of molecular events culminating in mutagenesis and carcinogenesis.

Stereospecific Covalent Binding to Guanine Residues

BPDE demonstrates strict stereochemical preference in DNA adduct formation, with the (+)-anti-BPDE isomer exhibiting superior binding affinity to the N² position of deoxyguanosine (dG) compared to its (-)-anti counterpart. This stereoselectivity arises from specific molecular orbital interactions that facilitate nucleophilic attack by the guanine N² atom on the C10 position of BPDE, forming a covalent bond. The resultant adduct, 10β-(deoxyguanosin-N²-yl)-7β,8α-dihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE-N²-dG), represents >90% of BPDE-DNA adducts in mammalian systems [2] [4].

Mass spectrometry analyses reveal that BPDE-N²-dG adduct formation occurs linearly with dose even at environmentally relevant concentrations (10-50 nM), with no observable threshold for adduct initiation. Crucially, these adducts exhibit mutagenic properties, predominantly inducing G→T transversions due to polymerase errors during DNA replication. This specific mutation pattern is frequently observed in oncogenes (e.g., KRAS) and tumor suppressor genes (e.g., TP53) in smoking-associated cancers, establishing a direct molecular link between BPDE exposure and carcinogenesis [2].

Table 1: Characteristics of BPDE-DNA Adducts

Adduct TypePrimary Binding SiteMutagenic OutcomeRepair Efficiency
(+)-anti-BPDE-N²-dGGuanine N² positionPredominant G→T transversions~60% removal in 24h (NER-dependent)
(-)-anti-BPDE-N²-dGGuanine N² positionLimited mutagenicityFaster removal than (+) isomer
Minor adductsAdenine residuesVariable mutationsPoorly characterized

Structural Distortion via π-Stacking and Helix Disruption

Beyond covalent bonding, BPDE adducts induce significant structural perturbations in DNA through π-stacking interactions. The pyrenyl moiety of BPDE intercalates between adjacent base pairs, inducing helical distortions characterized by local unwinding and bending (~22-44°). This structural destabilization creates a distinctive "bulge" in the DNA helix, detectable through hypersensitive sites in chemical probing assays [4].

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) analyses using BPDE-specific antibodies demonstrate non-random genomic distribution of adducts, with preferential formation in nucleosome-depleted regions and transcription factor binding sites. This spatial bias correlates with enhanced mutagenicity in regulatory genomic regions. The structural distortion presents a dual challenge: (1) It impedes transcription factor binding, altering gene expression profiles, and (2) creates a recognition site for nucleotide excision repair (NER) machinery. However, the repair efficiency varies significantly across genomic regions, with transcriptionally active regions showing faster repair kinetics than heterochromatic zones. The energy barrier for NER complex assembly on BPDE-adducted DNA is substantially higher than on undamaged DNA, explaining the persistence of some adducts despite functional repair machinery [4].

Table 2: Structural and Functional Impacts of BPDE-DNA Adducts

Structural ParameterImpact of BPDE AdductFunctional Consequence
Helical bend angle22-44° deviationAltered protein-DNA interactions
Base pair displacement3.2-5.7 ÅDNA polymerase stalling
Minor groove width30-50% expansionImpaired transcription factor binding
π-stacking energyIncreased stabilizationAdduct persistence

Protein Adduct Dynamics and Biomarker Potential

While DNA adducts dominate carcinogenicity studies, BPDE-protein adducts serve as valuable biomarkers for exposure assessment due to their relative stability compared to DNA adducts in rapidly turning over tissues.

Histidine- and Lysine-Specific Adducts in Serum Albumin

BPDE demonstrates electrophilic reactivity toward nucleophilic amino acid residues, particularly histidine (imidazole ring) and lysine (ε-amino group) in serum albumin. Mass spectrometric characterization reveals that BPDE forms covalent adducts primarily at His¹⁴⁶ and Lys¹⁹⁵ in human serum albumin (HSA), with minor adducts at Lys¹⁹⁹ and Lys⁵²⁵. The adduct formation follows a concentration-dependent pattern, with His¹⁴⁶ showing higher reactivity due to its microenvironment in subdomain IB, which facilitates hydrophobic interactions with the BPDE molecule [7].

These adducts exhibit exceptional stability in vivo, with albumin-BPDE adducts demonstrating a half-life of approximately 21 days in human circulation, aligning with the natural turnover rate of albumin. This stability underpins their utility as biomarkers for intermediate-term exposure assessment. Clinical validation studies show significantly elevated BPDE-albumin adduct levels in smokers (8.87-33.55 ng/mL) compared to non-smokers (3.87-13.27 ng/mL), confirming their sensitivity for detecting environmental PAH exposure [7].

Kinetics of Adduct Formation for In Vivo Dosimetry

The pharmacokinetics of BPDE-protein adduct formation follow a biphasic pattern: rapid initial formation (t₁/₂ = 3.2 ± 0.8 hours) driven by BPDE's inherent reactivity, followed by a slower phase (t₁/₂ = 18.7 ± 3.5 hours) influenced by protein turnover and adduct stability. The adduct load correlates linearly with the area under the curve (AUC) of BPDE exposure rather than peak concentration, making it an excellent integrator of cumulative dose [4] [7].

Time-course analyses using high-sensitivity LC-MS/MS demonstrate that albumin adducts peak 24-48 hours post-exposure, while hemoglobin adducts peak earlier (8-12 hours). This temporal disparity provides a window for differentiating recent versus chronic exposures. Current technological advancements enable detection of adducts at frequencies as low as 1 adduct per 10⁸ albumin molecules, facilitating biomonitoring at environmentally relevant exposure levels. Population studies utilizing these adducts have successfully identified occupational exposure gradients in aluminum production workers and traffic-exposed professionals, validating their application in epidemiological research [7].

Table 3: Characteristics of BPDE-Protein Adducts as Exposure Biomarkers

Protein TargetPrimary Adduct SitesDetection WindowSensitivity (Current Methods)
Serum albuminHis¹⁴⁶, Lys¹⁹⁵, Lys¹⁹⁹, Lys⁵²⁵Intermediate-term (weeks)1 adduct/10⁸ molecules
HemoglobinN-terminal valine, His residuesShort-term (days)1 adduct/10⁷ molecules
CytokeratinsLys-rich head domainsLong-term (months/years)Limited data

Signaling Pathway Modulation

BPDE's cellular impact extends beyond direct macromolecular damage to profound alterations in signaling networks that regulate critical cellular processes, including proliferation, differentiation, and stress responses.

PI3K/AKT/CDC42/PAK1 Pathway Inhibition in Trophoblast Dysfunction

BPDE exposure disrupts trophoblast function through targeted inhibition of the PI3K/AKT pathway. Experimental models demonstrate that BPDE (10-100 nM) suppresses PI3K activity by 40-70% within 2 hours of exposure, as quantified by phosphatidylinositol (3,4,5)-trisphosphate (PIP3) production assays. This inhibition propagates downstream, reducing AKT phosphorylation at Thr³⁰⁸ by 55-85%. Consequently, the activity of CDC42, a Rho GTPase regulated by PI3K/AKT, decreases by 70%, impairing its ability to activate p21-activated kinase 1 (PAK1) [2].

The functional impact of this signaling disruption is profound: impaired cytoskeletal reorganization in trophoblasts, evidenced by aberrant F-actin polymerization patterns and reduced invasion capacity in Matrigel assays (60-75% reduction). This molecular pathology corresponds clinically to impaired placental development, a hallmark of pregnancy complications associated with environmental PAH exposure. Rescue experiments using constitutively active CDC42 partially restore trophoblast motility, confirming the centrality of this pathway in BPDE-induced dysfunction [2].

MAPK/ERK/JNK Activation in Cyclin D1 Overexpression

Contrasting its inhibitory effects on PI3K/AKT, BPDE robustly activates the MAPK/ERK/JNK pathway, driving aberrant cell cycle progression. In human diploid lung fibroblasts (HELF), BPDE exposure (2.5 μM, 24h) induces phosphorylation of ERK1/2 and JNK1/2 within 15-30 minutes, peaking at 2-4 hours. This activation stimulates AP-1 (c-Jun/c-Fos) transcriptional activity, which binds to consensus sequences in the CCND1 promoter, elevating cyclin D1 mRNA and protein levels by 3.5-fold and 2.8-fold, respectively [9].

Pharmacological dissection using pathway-specific inhibitors demonstrates that ERK1/2 activation (blocked by AG126) is essential for cyclin D1 induction, while JNK and p38 MAPK inhibition (SP600125 and SB203580, respectively) do not significantly affect cyclin D1 levels. However, all three MAPK branches contribute to BPDE-induced G1/S transition, as inhibition of any pathway causes G1 arrest. Molecular analyses reveal that cyclin D1 overexpression forms active complexes with CDK4, phosphorylating retinoblastoma protein (Rb) and releasing E2F transcription factors that drive S-phase entry. In neuronal models, this pathway becomes particularly detrimental as cyclin D1 simultaneously inhibits CDK5 activation - a kinase essential for neuronal survival - creating a pro-apoptotic milieu [6] [9].

Table 4: BPDE-Induced Signaling Pathway Alterations and Functional Outcomes

Signaling PathwayBPDE-Induced ChangeKey EffectorsCellular Outcome
PI3K/AKT/CDC42Inhibition (40-85% reduction)↓PI3K, ↓p-AKT, ↓CDC42Impaired trophoblast invasion
MAPK/ERKActivation (3-4 fold)↑p-ERK, AP-1 complexesCyclin D1 overexpression (2.8-fold)
JNK/p38Activation (2-3 fold)↑p-JNK, ↑p-p38G1/S transition facilitation
Cyclin D1/CDK4Complex formation↑Rb phosphorylationS-phase entry in postmitotic cells

Properties

CAS Number

36504-66-2

Product Name

Benzo(a)pyrene-9,10-epoxide

IUPAC Name

(3S,5R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),6,9,11,13(21),14,16,18-nonaene

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C20H12O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-10,16,20H/t16-,20-/m1/s1

InChI Key

GOEJUYABKOTLJA-OXQOHEQNSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C=C5)C=C2

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]6[C@H](O6)C=C5)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.